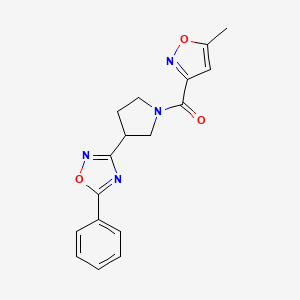
(5-甲基异恶唑-3-基)(3-(5-苯基-1,2,4-恶二唑-3-基)吡咯烷-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Methylisoxazol-3-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16N4O3 and its molecular weight is 324.34. The purity is usually 95%.
BenchChem offers high-quality (5-Methylisoxazol-3-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methylisoxazol-3-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
当然!以下是对 (5-甲基异恶唑-3-基)(3-(5-苯基-1,2,4-恶二唑-3-基)吡咯烷-1-基)甲酮 的科学研究应用的综合分析:
抗菌剂
该化合物已显示出作为抗菌剂的潜力。异恶唑和恶二唑部分的存在有助于其抑制各种细菌和真菌菌株生长的能力。 研究表明,该化合物的衍生物对病原体具有显着活性,使其成为开发新型抗生素的有希望的候选者 .
抗癌研究
该化合物的结构特征使其成为抗癌研究的候选药物。恶二唑环以其抗癌特性而闻名,当与异恶唑和吡咯烷环结合时,它可以增强化合物靶向和杀死癌细胞的能力。 研究表明,此类化合物可以诱导癌细胞凋亡,为进一步研究提供了基础 .
抗炎应用
含有异恶唑和恶二唑环的化合物已被探索用于其抗炎特性。该特定化合物可用于开发新型抗炎药物,与现有治疗方法相比,可能提供更好的疗效和更少的副作用。 该领域的研究集中在化合物抑制炎症通路和减少细胞因子产生的能力 .
神经保护剂
该化合物中异恶唑和恶二唑环的组合表明潜在的神经保护作用。这些化合物可以保护神经元免受氧化应激和兴奋性毒性,这些在阿尔茨海默病和帕金森病等神经退行性疾病中很常见。 正在进行的研究探索这些化合物预防神经元损伤和改善认知功能的机制 .
抗病毒研究
鉴于该化合物的结构复杂性和生物活性,它正在被研究用于抗病毒应用。异恶唑和恶二唑环可以干扰病毒复制并抑制病毒酶的活性。 这使得该化合物成为开发新型抗病毒药物的潜在候选者,特别是针对已对现有治疗产生耐药性的病毒 .
酶抑制研究
该化合物可用于酶抑制研究,因为它能够与多种酶相互作用。异恶唑和恶二唑环可以与酶活性位点结合,抑制其活性。 这种特性在药物发现中很有价值,在药物发现中,人们正在寻找酶抑制剂来治疗高血压、糖尿病和癌症等疾病 .
材料科学应用
除了生物应用之外,该化合物在材料科学中也具有潜在用途。它的独特结构可以被利用来开发具有特定特性的新材料,例如提高的热稳定性、导电性或机械强度。 该领域的研究集中在合成聚合物和其他材料,这些材料包含该化合物以增强其性能 .
光动力疗法
该化合物的结构表明它可以用于光动力疗法(PDT),这是一种使用光激活化合物杀死癌细胞的治疗方法。异恶唑和恶二唑环可以被修饰以增强其光吸收特性,使其成为 PDT 中有效的药物。 研究正在探索如何优化这些化合物以在癌症治疗中获得更好的疗效和减少副作用 .
作用机制
Target of Action
The primary targets of this compound are currently unknown. Isoxazole derivatives have been known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Mode of Action
It is known that the isoxazole ring in the compound can interact with various biological targets based on its chemical diversity .
Biochemical Pathways
It is known that 3-amino-5-methylisoxazole, a related compound, is an intermediate formed during the biodegradation of sulfamethoxazole by pseudomonas psychrophila strain ha-4 . This suggests that the compound may be involved in similar biochemical pathways.
Pharmacokinetics
It is known that isoxazole derivatives can be synthesized using eco-friendly synthetic strategies , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
It is known that isoxazole derivatives can exhibit a wide range of biological activities , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the synthesis of isoxazole derivatives can be affected by the presence of metal catalysts . .
属性
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-9-14(19-23-11)17(22)21-8-7-13(10-21)15-18-16(24-20-15)12-5-3-2-4-6-12/h2-6,9,13H,7-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXXZJGRZGWPBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
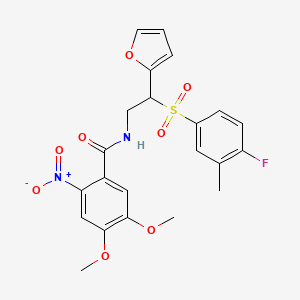
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2412882.png)
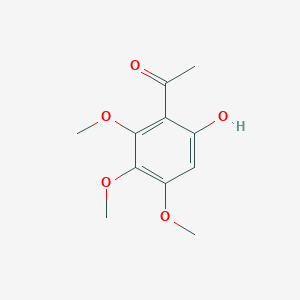
![2-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2412885.png)
![8-oxo-N-(3-(trifluoromethyl)phenyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2412886.png)
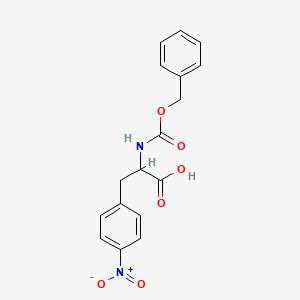
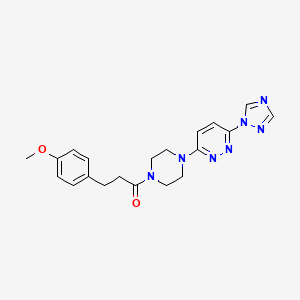
![1-(3-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2412891.png)
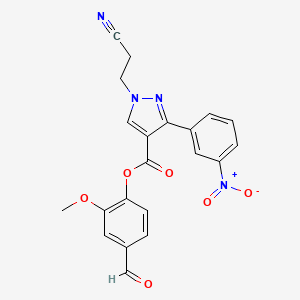

![N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide](/img/structure/B2412894.png)

![4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2412899.png)
![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2412900.png)
